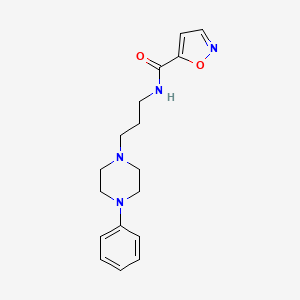

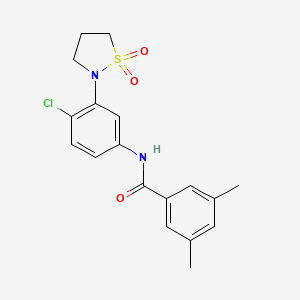

N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide” is a chemical compound. It has been mentioned in the context of synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted in several studies. For example, docking studies were performed for a tested compound to understand its mechanism of action as an anti-microbial and anti-fungal agent .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, unusual fragmentation involving the loss of 11 u has been observed in electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives .Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. It’s structurally related to molecules that have shown significant antibacterial and antifungal activities. The inclusion of a piperazine moiety, as seen in this compound, can occasionally provide unexpected improvements in the bioactivity of the compounds .

Anti-inflammatory Activity

Research indicates that derivatives of this compound may possess anti-inflammatory properties. This is particularly relevant in the development of new medications for conditions characterized by inflammation .

Molecular Modeling

The compound’s structure allows it to be used in molecular modeling studies to predict interactions with various biological targets. This is crucial in the drug discovery process, where understanding the interaction at the molecular level can lead to the design of more effective drugs .

Anticancer Research

Compounds with similar structures have been isolated from various plant sources and investigated for their potential therapeutic applications, including anticancer activities. The phenylpiperazine moiety is a common feature in many compounds with reported anticancer properties .

AntiHIV Research

The structural features of this compound are similar to those found in other molecules that have been evaluated for their potential as antiHIV agents. This suggests that it could be a candidate for further research in the fight against HIV .

Anticoagulant Properties

Derivatives of phenylpiperazine have been reported to exhibit anticoagulant activities. This implies that the compound could be explored for its potential to prevent blood clots .

Antioxidant and Anti-inflammatory Activity

The compound’s structural analogs have shown antioxidant and anti-inflammatory activity, which is beneficial in treating oxidative stress-related diseases and conditions involving chronic inflammation .

Antipsychotic and Antimalarial Agents

Phenylpiperazine derivatives have also been reported as potent antipsychotic and antimalarial agents. This suggests that the compound could be investigated for its efficacy in these areas as well .

Mechanism of Action

Target of Action

The primary target of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, and is also involved in the control of vascular smooth muscle contraction .

Mode of Action

This compound acts as an antagonist at the 5-HT2A receptor Instead, they block the receptor and prevent it from binding to its natural ligand, in this case, serotonin . This results in a decrease in the physiological response to serotonin.

Biochemical Pathways

The antagonistic action on the 5-HT2A receptor affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, anxiety, and sensory perception. By blocking the 5-HT2A receptor, this compound can modulate these processes .

Pharmacokinetics

Similar compounds with a phenylpiperazine structure are known to have good gastrointestinal absorption and can cross the blood-brain barrier . These properties suggest that N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide may also have good bioavailability.

Result of Action

The antagonistic action of this compound on the 5-HT2A receptor can lead to a decrease in platelet aggregation, making it a potential antiplatelet agent . Additionally, it may have potential therapeutic effects in conditions associated with 5-HT2A receptor overactivity, such as mood disorders and anxiety .

Future Directions

properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-17(16-7-9-19-23-16)18-8-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-7,9H,4,8,10-14H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOAKQRKEVSXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)

![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2940723.png)

methanone](/img/structure/B2940727.png)

![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)